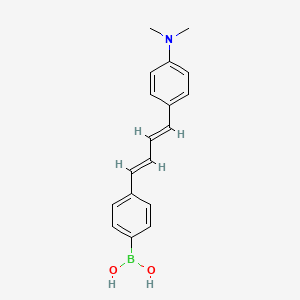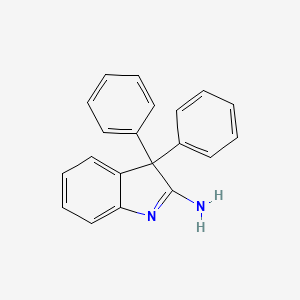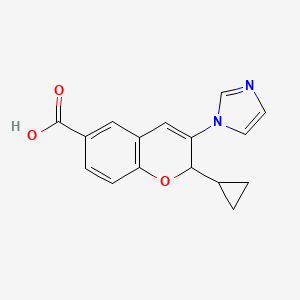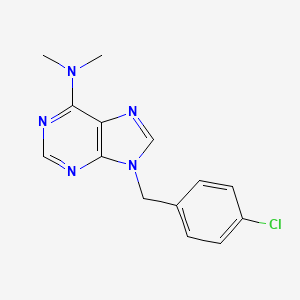
(E)-Methyl 4-(4-nitrostyryl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 4-(4-nitrostyryl)benzoate is an organic compound with the molecular formula C16H13NO4 It is a derivative of benzoic acid and features a nitro group and a styryl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-(4-nitrostyryl)benzoate typically involves a multi-step process. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form a styrene derivative. The general steps are as follows:
Formation of the Phosphonium Ylide: This involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt, which is then deprotonated to form the ylide.
Wittig Reaction: The ylide reacts with 4-nitrobenzaldehyde to form the styryl derivative.
Esterification: The styryl derivative is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-Methyl 4-(4-nitrostyryl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically the corresponding carboxylic acid derivative.
Reduction: The major product is the amino derivative of the compound.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives of the original compound.
科学的研究の応用
(E)-Methyl 4-(4-nitrostyryl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes for imaging applications.
Industry: The compound is used in the production of materials with specific optical properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of (E)-Methyl 4-(4-nitrostyryl)benzoate depends on its specific application. In biological systems, it may interact with cellular components through its nitro and styryl groups, which can participate in various biochemical reactions. The molecular targets and pathways involved can include enzymes, receptors, and other proteins that interact with the compound’s functional groups.
類似化合物との比較
(E)-Methyl 4-(4-nitrostyryl)benzoate can be compared with other similar compounds, such as:
Methyl 4-nitrobenzoate: This compound lacks the styryl group and has different chemical properties and applications.
4-Nitrostyrene: This compound lacks the ester group and has different reactivity and uses.
Methyl 4-(4-aminostyryl)benzoate: This compound has an amino group instead of a nitro group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
特性
分子式 |
C16H13NO4 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC名 |
methyl 4-[(E)-2-(4-nitrophenyl)ethenyl]benzoate |
InChI |
InChI=1S/C16H13NO4/c1-21-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(11-7-13)17(19)20/h2-11H,1H3/b3-2+ |
InChIキー |
PTBDNZRVAGPHKG-NSCUHMNNSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841282.png)






![(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)



![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)
![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
